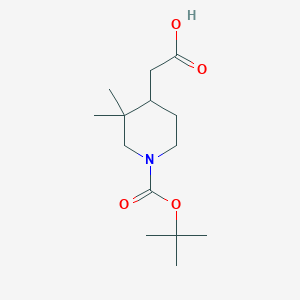
8-Chloroisoquinolin-4-amine
Übersicht
Beschreibung
8-Chloroisoquinolin-4-amine is a chemical compound with the CAS Number: 1784285-89-7 . It has a molecular weight of 178.62 and its IUPAC name is 8-chloroisoquinolin-4-amine .
Molecular Structure Analysis
The InChI code for 8-Chloroisoquinolin-4-amine is 1S/C9H7ClN2/c10-8-3-1-2-6-7 (8)4-12-5-9 (6)11/h1-5H,11H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
8-Chloroisoquinolin-4-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
A study focused on the synthesis of new 8-nitrofluoroquinolone derivatives, including compounds related to 8-chloroisoquinolin-4-amine, revealed interesting antibacterial activity against both gram-positive and gram-negative strains. Specifically, derivatives showed good activity against S. aureus, indicating potential applications in combating bacterial infections (Al-Hiari et al., 2007).
Applications in Cell Physiology
A 2017 study explored tertiary amines linked to the 8-cyano-7-hydroxyquinolinyl photoremovable protecting group for use in cell physiology studies. This research demonstrated efficient release of bioactive molecules through photoactivation, highlighting the potential for 8-Chloroisoquinolin-4-amine derivatives in cell biology and gene editing research (Asad et al., 2017).
Synthesis of Tetrahydroisoquinoline Derivatives
Research in 1986 explored the synthesis of tetrahydroisoquinoline derivatives, highlighting the importance of structural components like 8-chloroisoquinolin-4-amine for significant antidepressant action. This study underscores the compound's role in synthesizing pharmacologically relevant molecules (Zára-Kaczián et al., 1986).
Cytotoxicity Evaluation in Cancer Research
A 2007 study on the synthesis of 4-aminoquinoline derivatives, related to 8-chloroisoquinolin-4-amine, evaluated their cytotoxic effects on human breast tumor cell lines. This research suggests potential applications of 8-chloroisoquinolin-4-amine derivatives in developing new anticancer agents (Zhang et al., 2007).
Antimicrobial and Cytotoxic Agents
A study synthesized nitrogenous heterocyclic compounds linked to amino acid esters or heterocyclic amines, including 8-chloroisoquinolin-4-amine derivatives, showing potential activity as antimicrobial and cytotoxic agents. This indicates the compound's versatility in developing treatments for infections and cancer (Farhan & Saour, 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and specific measures in case of ingestion, skin contact, or if in eyes .
Eigenschaften
IUPAC Name |
8-chloroisoquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOYPXBDIHGQDKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloroisoquinolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1432651.png)





![Tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B1432663.png)